1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group and a methoxy group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione typically involves the reaction of 4-chlorophenyl isocyanate with methoxyacetic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Amino or thio-substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticonvulsant and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anticonvulsant activity by modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Known for its anticonvulsant activity.
1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole: Exhibits antimicrobial properties.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Used as an intermediate in the synthesis of fungicides
Uniqueness: 1-(4-Chlorophenyl)-4-methoxy-1H-imidazole-2,5-dione is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, allowing better interaction with biological membranes and targets .
Properties
CAS No. |
74614-89-4 |
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Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methoxyimidazole-2,4-dione |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-8-9(14)13(10(15)12-8)7-4-2-6(11)3-5-7/h2-5H,1H3 |
InChI Key |
HHYBIQSLWNICJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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